4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile
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Overview
Description
4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a morpholine ring, a nitrophenyl group, and a carbonitrile group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile typically involves multiple steps, starting with the reaction of morpholine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The nitro group in the compound can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, leading to the formation of different amines.
Substitution: : The morpholine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as iron and hydrogen gas are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives and nitrate esters.
Reduction: : Amines such as 3-nitroaniline.
Substitution: : Alkylated or amino-substituted morpholines.
Scientific Research Applications
4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile: has several scientific research applications:
Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.
Biology: : The compound's biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: : Its chemical properties make it useful in various industrial processes, such as the production of dyes and pigments.
Mechanism of Action
The mechanism by which 4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The morpholine ring can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile: can be compared with other similar compounds such as:
4-Nitrophenol: : Similar nitro group but lacks the morpholine and carbonitrile functionalities.
N-(3-Nitrophenyl)acetamide: : Contains a similar nitrophenyl group but has an amide instead of a morpholine ring.
3-Nitrobenzoyl chloride: : A precursor in the synthesis of the compound, lacking the morpholine and carbonitrile groups.
This compound .
Properties
IUPAC Name |
4-[2-(3-nitrophenyl)acetyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c14-8-12-9-20-5-4-15(12)13(17)7-10-2-1-3-11(6-10)16(18)19/h1-3,6,12H,4-5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSSRYHUYCMMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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